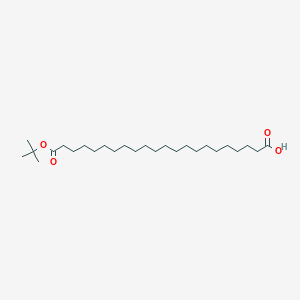

22-(tert-Butoxy)-22-oxodocosanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain fatty acid derivative with a tert-butoxy group at the 22nd carbon position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 22-(tert-Butoxy)-22-oxodocosanoic acid typically involves the esterification of a long-chain fatty acid precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, and the product can be continuously extracted and purified using advanced separation techniques such as distillation or membrane filtration.

Análisis De Reacciones Químicas

Types of Reactions

22-(tert-Butoxy)-22-oxodocosanoic acid can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: tert-Butyl hydroperoxide and other oxidized derivatives.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

22-(tert-Butoxy)-22-oxodocosanoic acid is a long-chain fatty acid derivative with a tert-butoxy group at the 22nd carbon position. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It has several applications in scientific research.

Scientific Research Applications

- Chemistry this compound is used as a building block in organic synthesis for the preparation of complex molecules.

- Biology It is investigated for its potential role in biological systems and as a probe for studying lipid metabolism.

- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

- Industry It is utilized in the production of specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide. Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide. Major products formed include tert-butyl hydroperoxide and other oxidized derivatives.

- Reduction: The carbonyl group can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used. The major product formed is the corresponding alcohol.

- Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions. Various substituted derivatives are formed depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 22-(tert-Butoxy)-22-oxodocosanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which may exert biological effects. Additionally, the long-chain fatty acid moiety can interact with lipid membranes and enzymes involved in lipid metabolism, influencing various cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

16-(tert-Butoxy)-16-oxohexadecanoic acid: A shorter-chain analog with similar structural features.

tert-Butyl carbazate: Contains a tert-butyl group and is used in organic synthesis.

Di-tert-butyl peroxide: An organic peroxide with tert-butyl groups, used as a radical initiator.

Uniqueness

22-(tert-Butoxy)-22-oxodocosanoic acid is unique due to its long-chain structure and the presence of a tert-butoxy group at the terminal position

Actividad Biológica

22-(tert-Butoxy)-22-oxodocosanoic acid, a compound with the CAS number 1642333-05-8, is primarily recognized for its role as a non-cleavable linker in antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic agents to specific cells, thus enhancing therapeutic efficacy while minimizing systemic toxicity.

- Molecular Formula : C26H50O4

- Molecular Weight : 426.68 g/mol

- Boiling Point : Not specified

- Solubility : High gastrointestinal absorption, but not permeant to the blood-brain barrier (BBB) .

The biological activity of this compound is closely tied to its structural properties. As an ADC linker:

- It forms stable conjugates with antibodies, allowing for targeted delivery of cytotoxic drugs.

- The non-cleavable nature ensures that the linker remains intact during circulation, providing prolonged systemic exposure to the drug without premature release .

1. Antibody-Drug Conjugates (ADCs)

The primary application of this compound is in the development of ADCs. These conjugates consist of an antibody linked to a cytotoxic drug via this linker, which allows for:

- Targeted Therapy : The antibody component specifically binds to antigens on cancer cells, delivering the cytotoxic agent directly to the tumor site.

- Reduced Side Effects : By concentrating the drug's effects on cancer cells, overall toxicity to normal tissues is minimized .

2. PROTAC Linker

Additionally, this compound serves as an alkyl chain-based PROTAC (Proteolysis Targeting Chimeras) linker. PROTACs are innovative molecules that induce targeted protein degradation and are gaining traction in therapeutic applications for various diseases, including cancer .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Cancer Treatment

A study evaluated the efficacy of an ADC utilizing this compound as a linker. The results indicated:

Propiedades

IUPAC Name |

22-[(2-methylpropan-2-yl)oxy]-22-oxodocosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-26(2,3)30-25(29)23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24(27)28/h4-23H2,1-3H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPWLSZVTHVKQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.